(3-Aminopropyl)(sulfamoyl)amine hydrochloride
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Description
“(3-Aminopropyl)(sulfamoyl)amine hydrochloride”, also known as SPH-225, is a compound with potential applications in various fields of research and industry. It has the molecular formula C3H12ClN3O2S and a molecular weight of 189.66 .
Chemical Reactions Analysis
Amines, such as “(3-Aminopropyl)(sulfamoyl)amine hydrochloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Amines also react with acids to form salts .Scientific Research Applications
Medicine: Catalyst in Drug Synthesis
(3-Aminopropyl)(sulfamoyl)amine hydrochloride is utilized as a catalyst in the synthesis of formamides, which are integral to pharmaceutical drugs . Formamides serve as intermediates in the production of various medications, including those for fever, lung diseases, hypertension, and bacterial infections. The compound’s role in facilitating N-formylation reactions under mild conditions enhances the efficiency and safety of drug manufacturing processes.
Agriculture: Surface Functionalization of Silica Nanoparticles
In agriculture, this compound is used to modify the surface of silica nanoparticles, which are then employed in various applications such as slow-release fertilizers and pesticide delivery systems . The functionalization with (3-Aminopropyl)(sulfamoyl)amine hydrochloride helps in achieving charge reversal and cargo loading, which is crucial for targeted delivery in agricultural practices.
Material Science: Nanocatalyst Development
The compound is instrumental in the development of solid acid magnetic nanocatalysts for N-formylation of primary amines . These nanocatalysts are significant in material science for creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Environmental Science: Anion Binding and Water Treatment
In environmental science, (3-Aminopropyl)(sulfamoyl)amine hydrochloride-based receptors are synthesized for anion binding studies . These receptors are crucial for detecting and extracting specific anions from water, contributing to water purification and the treatment of environmental contaminants.
Biochemistry: Anion Binding Studies
This compound is also used in biochemistry for synthesizing tripodal urea and thiourea receptors, which are studied for their anion binding properties . These studies are essential for understanding the interactions at the molecular level and can lead to the development of new biochemical assays and diagnostic tools.
Pharmacology: Surface Modification for Drug Delivery
In pharmacology, the compound is used for surface modification to assemble particles at near-nano size, which is a critical aspect of developing membrane reactors for drug delivery systems . The high density of amines provided by the compound on surfaces ensures effective particle assembly, which is vital for the controlled release of drugs.
properties
IUPAC Name |
1-amino-3-(sulfamoylamino)propane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3O2S.ClH/c4-2-1-3-6-9(5,7)8;/h6H,1-4H2,(H2,5,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIIFPTRWAVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)(sulfamoyl)amine hydrochloride | |
CAS RN |
1225190-03-3 |
Source
|
Record name | (3-aminopropyl)(sulfamoyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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